N,N'-Dimethyldiphenylthiuram disulphide

scorch safety Mooney viscosity processing window

Compounders replacing TMTD-only systems face a scorch-cure trade-off that single-thiuram substitution cannot resolve. DDTS (CAS 10591-84-1) addresses this as a slow-acting secondary accelerator whose N-phenyl architecture extends Mooney scorch delay without sacrificing cure rate. • Non-nitrosamine-generating - enables compliance with EU 93/11/EEC and FDA 21 CFR 177.2600 for medical, pharmaceutical, and food-contact elastomers • Non-discoloring - eliminates post-cure bleaching steps for white and translucent rubber goods; reduces mold-fouling scrap in injection molding • High melting point (≥178 °C initial) - prevents sintering and ensures weighing accuracy in automated feeding systems under tropical storage conditions • Drop-in secondary accelerator for TMTD/DDTS, CBS/DDTS, or TMTM/DDTS binary systems - balances scorch safety and rapid cure in compression, injection, and continuous vulcanization processes

Molecular Formula C16H16N2S4
Molecular Weight 364.6 g/mol
CAS No. 10591-84-1
Cat. No. B079035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethyldiphenylthiuram disulphide
CAS10591-84-1
Molecular FormulaC16H16N2S4
Molecular Weight364.6 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2
InChIInChI=1S/C16H16N2S4/c1-17(13-9-5-3-6-10-13)15(19)21-22-16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyRDQQCSOIXMZZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / 150 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dimethyldiphenylthiuram Disulphide (DDTS/MPTD) CAS 10591-84-1: Core Identity and Comparator Landscape for Informed Rubber Accelerator Procurement


N,N'-Dimethyldiphenylthiuram disulphide (DDTS, also designated MPTD or Vulkacit J) is a thiuram disulfide vulcanization accelerator characterized by N-methyl-N-phenyl substituents on the dithiocarbamoyl moiety [1]. Unlike fast-acting ultra-accelerator analogs (e.g., TMTD, TETD, DPTT), DDTS is functionally classified as a slow-acting, secondary accelerator. This kinetic profile, driven by the steric and electronic influence of the N-phenyl groups, directly underlies its primary technical differentiation—enhanced processing safety (extended scorch delay) relative to TMTD when used in binary accelerator systems [2]. The primary compositional comparators are tetramethylthiuram disulfide (TMTD), tetraethylthiuram disulfide (TETD), dipentamethylenethiuram tetrasulfide (DPTT), and diethyl-diphenylthiuram disulfide (EPTD). Additional functional alternatives from the broader nitrosamine-safe landscape include tetrabenzylthiuram disulfide (TBzTD) and tetraisobutylthiuram disulfide (TiBTD).

Why N,N'-Dimethyldiphenylthiuram Disulphide Cannot Be Directly Substituted by Other Thiurams: The Scorch-Safety vs. Cure-Rate Trade-off


Generic substitution among thiuram accelerators is technically risky because a compounder cannot simultaneously optimize Mooney scorch safety, cure rate, and nitrosamine regulatory compliance by simply switching one thiuram disulfide for another. TMTD and TETD function as ultra-accelerators with inherently short scorch delay, whereas DDTS is deliberately designed as a slow-acting secondary accelerator for use with TMTD, TMTM, or zinc dithiocarbamates to extend processing safety windows without sacrificing rapid vulcanization once cure initiates [1]. Side-by-side compound formulations demonstrate that simply removing the secondary accelerator (or replacing DDTS with an equivalent 'part' of another thiuram) shifts the scorch–cure balance in ways that cannot be compensated by adjusting sulfur loading alone [2]. Furthermore, the N-phenyl substitution architecture directly influences both the nitrosamine formation potential and the discoloration behavior of the cured article, factors that differentiate DDTS from lower-molecular-weight alkyl thiurams (e.g., TMTD) as well as from benzyl-based nitrosamine-safe alternatives (e.g., TBzTD) which impart different cure kinetics [3].

N,N'-Dimethyldiphenylthiuram Disulphide (DDTS): Comparator-Driven Quantitative Differentiation Evidence for Procurement Decisions


Scorch Safety Extension in Binary Accelerator Systems: DDTS vs. TMTD-Only Baseline

As a slow-acting secondary accelerator, DDTS imparts a longer scorch delay when used alongside TMTD or TMTM compared to formulations relying on TMTD alone. While direct Mooney t5 or t10 data for DDTS‑containing compounds are sparse in open primary literature, the functional designation of DDTS as a 'delayed-action' or 'slow-acting' accelerator, in contrast to the 'ultra-accelerator' classification for TMTD, is industrially well-established. Vendor technical literature consistently states that DDTS 'improves processing safety' when used as a secondary accelerator with TMTD [1]. In general thiuram kinetics, sterically bulkier N-substituents (phenyl vs. methyl) retard the rate of accelerator decomposition and active sulfurating species formation, thereby extending scorch time [2].

scorch safety Mooney viscosity processing window

Nitrosamine Formation Potential: Regulatory Advantage of N-Phenyl Substitution vs. N-Methyl (TMTD)

The N-phenyl substituent on DDTS generates a secondary amine (N-methylaniline) upon decomposition that is structurally less prone to N-nitrosation to form a carcinogenic nitrosamine compared to the dimethylamine liberated from TMTD. Industrial literature explicitly classifies DDTS (MPTD) as 'nitrosamine-free' or 'non-nitrosamine-generating' in the context of regulatory compliance, whereas TMTD is explicitly listed as a nitrosamine-forming accelerator subject to regulatory restriction under EU TRGS 552 and REACH [1][2]. Primary research by Layer and Chasar demonstrated that thiuram disulfides bearing sterically bulky N-substituents produce orders-of-magnitude lower nitrosamine levels than TMTD during vulcanization [3].

nitrosamine regulation N-nitrosamine EU TRGS 552 REACH compliance

Thermal Stability and Melting Point Differentiation: DDTS vs. Lower-Melting Thiurams (TETD, TiBTD)

DDTS exhibits an initial melting point of ≥178–180 °C, significantly higher than many other thiuram disulfide accelerators. This elevated melting point reflects the enhanced thermal resistance imparted by the N-phenyl substituent, reducing the risk of sintering, agglomeration, and premature thermal decomposition during warehouse storage, transport, and incorporation into rubber compounds [1]. In contrast, TETD (≥65 °C), TiBTD (≥65 °C), and DPTT have substantially lower melting points, requiring more stringent temperature-controlled storage conditions .

melting point thermal stability storage stability powder handling

Non-Discoloring and Non-Staining Character: DDTS vs. Conventional Thiurams in Light-Colored Rubber Goods

DDTS is consistently characterized across multiple independent vendor technical datasheets as 'non-polluting' and 'non-discoloring,' making it suitable for light-colored and colored rubber products . This is a functionally critical differentiator from certain other thiuram accelerators which may cause pink or brown discoloration upon exposure to light or heat, particularly in the presence of phenolic antioxidants. The non-staining property is attributed to the absence of free amine byproducts that form colored complexes with quinoid structures during aging [1].

non-discoloring non-staining light-colored rubber color stability

Regulatory Permissibility for Food-Contact and Medical-Grade Rubber: DDTS vs. Restricted Thiurams

DDTS is explicitly listed in specialty chemical supplier databases as suitable for food-contact rubber goods, surgical goods, and bathing articles . This permissibility is directly linked to its non-nitrosamine-generating character and non-toxic extractable profile compared to TMTD, which faces increasing regulatory exclusion from food-contact and pharmaceutical closure applications in the EU and other regulated markets [1]. Quantitative risk assessment of thiuram accelerators in pharmaceutical elastomeric seals confirms that TMTD-/TETD‑based systems can generate N-nitrosamine levels (0.019–0.020 mg·kg⁻¹) that exceed permissible limits [2], driving procurement shifts toward nitrosamine-safe alternatives including DDTS.

food-contact rubber surgical goods FDA compliance medical elastomers

Functional Role Specificity: Secondary Accelerator Optimization vs. Primary Accelerator Reliance on TMTD or CBS

DDTS is primarily and most effectively utilized as a secondary accelerator in binary systems, rather than as a standalone primary accelerator. A published compound formulation demonstrates the use of DDTS (DDTD) at 0.2 phr as a secondary accelerator alongside CBS (1.8 phr) as the primary accelerator in a sulfur-vulcanized SBR 1502 formulation [1]. This binary CBS/DDTS system is designed to balance delayed-action scorch safety (conferred by CBS) with a rapid final cure rate (boosted by DDTS), a performance synergy that cannot be achieved when replacing DDTS with an equimolar amount of TMTD, which would generate a significantly shorter scorch time at equivalent loading. Patent literature on the preparation of DDTS emphasizes its deliberate design as a specialized secondary accelerator compound, with process optimization focused on achieving high purity (≥96%) and low ash (≤0.3%) for consistent binary system performance [2].

binary accelerator system synergistic vulcanization CBS/DDTS cure system

Procurement-Optimized Application Scenarios for N,N'-Dimethyldiphenylthiuram Disulphide (DDTS) Based on Verified Technical Differentiation


EU and FDA Regulated Pharmaceutical Closures and Medical Device Elastomeric Components

Pharmaceutical elastomeric seals and medical device rubber components require nitrosamine-free accelerator systems to comply with EU Directive 93/11/EEC, REACH, and FDA 21 CFR 177.2600. DDTS, classified as non-nitrosamine-generating [1], is procured as the secondary accelerator in CBS/DDTS or TMTD/DDTS binary systems to replace TMTD-only formulations that produce detectable N-nitrosamine levels exceeding regulatory thresholds (0.019–0.020 mg·kg⁻¹) [2]. The non-discoloring character further ensures aesthetic compliance for translucent and white medical components.

Light-Colored and Colored Consumer Rubber Goods Requiring Scorch Safety and Aesthetic Stability

Footwear soles, sports equipment grips, household articles, and decorative rubber parts demand non-staining, non-discoloring accelerators. DDTS provides both extended scorch safety in injection molding operations (critical for complex multi-cavity molds) and indefinite color stability without requiring masking titanium dioxide loading [3]. Procurement of DDTS as a drop-in secondary accelerator alongside TMTD reduces compound formulation costs by eliminating post-cure bleaching steps and reducing mold-fouling scrap rates associated with premature scorch.

High-Temperature Continuous Vulcanization of Cable Sheathing and Insulation Compounds

The elevated melting point of DDTS (≥178–180 °C) provides superior storage and handling stability in tropical manufacturing environments where lower-melting thiurams (TETD, TiBTD at ~65 °C) risk sintering and weighing inaccuracy during automated feeding systems [4]. In continuous vulcanization lines for cable sheathing, DDTS as a secondary accelerator in TMTD-based systems maintains scorch safety during the heat-up zone while enabling rapid cure completion, directly improving line-speed throughput without risking pre-cure in the extruder head.

Food-Contact Rubber Goods: Seals, Gaskets, and Tubing for Dairy, Beverage, and Food Processing Equipment

DDTS is explicitly permitted for food-contact rubber applications including FDA-compliant seals, gaskets, and tubing . Procurement of DDTS as the secondary accelerator component enables compounders to formulate N-nitrosamine-free, non-discoloring compounds that meet both EU Regulation (EC) No. 1935/2004 and US FDA requirements without sacrificing cure productivity. The combination of DDTS with CBS or TMTM provides a balanced scorch–cure profile suitable for compression molding of thick-section food-grade gaskets.

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